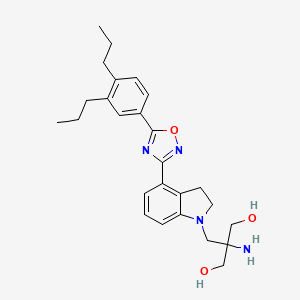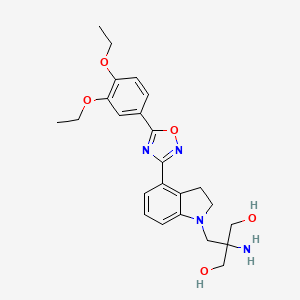![molecular formula C23H29N3O3S B10836981 phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836981.png)
phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9359293, TB” is a ligand that has shown significant potential in various scientific research applications. It is known for its ability to interact with specific proteins and enzymes, making it a valuable tool in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US9359293, TB” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process typically requires the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of “US9359293, TB” involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: “US9359293, TB” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the compound .
Scientific Research Applications
“US9359293, TB” has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of “US9359293, TB” involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, altering their activity and function. This interaction can inhibit or activate the target, depending on the nature of the compound and the target .
Molecular Targets and Pathways: The primary molecular targets of “US9359293, TB” include enzymes involved in metabolic pathways and signaling cascades. By modulating these targets, the compound can influence various biological processes and pathways .
Comparison with Similar Compounds
“US9359293, TB” can be compared with other similar compounds, such as “US9359293, TA” and “US9359293, TH”. These compounds share similar chemical structures but differ in their specific functional groups and properties .
Uniqueness: The uniqueness of “US9359293, TB” lies in its specific binding affinity and selectivity for certain molecular targets. This makes it a valuable tool in research and potential therapeutic applications .
List of Similar Compounds:
- “US9359293, TA”
- “US9359293, TH”
- "US9359293, TM"
properties
Molecular Formula |
C23H29N3O3S |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O3S/c1-2-11-21(30)24-17-10-9-16-20(22(27)25-18-12-5-3-6-13-18)26-23(28)29-19-14-7-4-8-15-19/h3-8,12-15,20H,2,9-11,16-17H2,1H3,(H,24,30)(H,25,27)(H,26,28) |
InChI Key |
WGKXXIZEWYTERA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)
![1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)
![1-[8-Fluoro-3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4,5-dihydrobenzo[g][2,1]benzoxazol-7-yl]azetidine-3-carboxylic acid](/img/structure/B10836947.png)

![4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide](/img/structure/B10836952.png)
![4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide](/img/structure/B10836957.png)
![3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole](/img/structure/B10836958.png)
